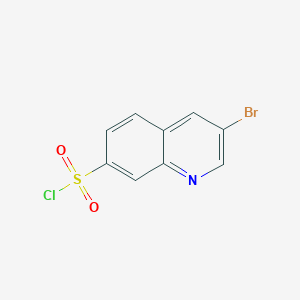

3-Bromoquinoline-7-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H5BrClNO2S/c10-7-3-6-1-2-8 (15 (11,13)14)4-9 (6)12-5-7/h1-5H . This indicates that the molecule consists of a quinoline core with a bromine atom at the 3rd position and a sulfonyl chloride group at the 7th position . Chemical Reactions Analysis

Sulfonyl chlorides, such as this compound, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are often used in the synthesis of a wide range of sulfonyl derivatives .Physical and Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 306.57 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis of Hexahydroquinolines

3-Bromoquinoline-7-sulfonyl chloride has been implicated in the synthesis of hexahydroquinolines, which are compounds of significant interest due to their pharmacological properties. Researchers have developed methods utilizing ionic liquids and sulfonic acid functionalized catalysts to synthesize hexahydroquinolines in a solvent-free environment, highlighting the role of sulfonyl chloride derivatives in facilitating these reactions (Khazaei et al., 2013; Ghorbani et al., 2015).

Copper-Catalyzed Sulfonylation

The compound also finds application in copper-catalyzed direct C-H bond sulfonylation of aminoquinolines, where arylsulfonyl chlorides, including potentially this compound, are used as sulfonylation agents. This process allows for selective functionalization of quinoline derivatives, showcasing the compound's utility in organic synthesis (Liang et al., 2015).

Synthesis of Polyhydroquinoline Derivatives

Another application is in the synthesis of unsymmetrical polyhydroquinoline derivatives, where this compound could be utilized as a reactant or catalyst precursor. The methodologies developed involve multi-component reactions that are efficient, halogen-free, and employ Bronsted acidic ionic liquid catalysts, emphasizing the compound's role in green chemistry (Khaligh, 2014).

Development of Fluorescent Probes

This compound may also contribute to the development of fluorescent probes for biological applications. Such probes can be synthesized by modifying quinoline derivatives, including those related to this compound, to detect and quantify biological analytes like chloride ions in cellular environments (Geddes et al., 2001).

Antimicrobial Activity

Lastly, derivatives of this compound have been explored for their antimicrobial activity. The synthesis of novel di-substituted sulfonylquinoxaline derivatives from related sulfonyl chlorides has shown promising antibacterial and antifungal properties, underscoring the potential of this compound in the development of new antimicrobial agents (Ammar et al., 2020).

Safety and Hazards

3-Bromoquinoline-7-sulfonyl chloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-bromoquinoline-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYUHQBHDQWAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)

![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2963376.png)

![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)

![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)